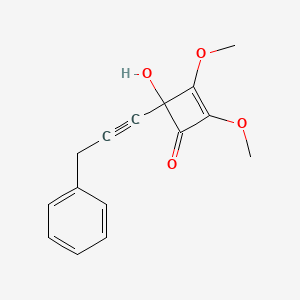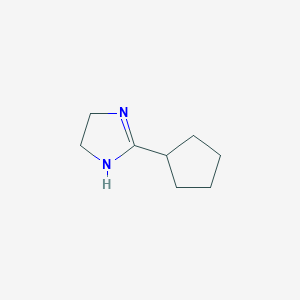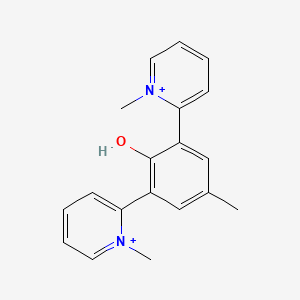![molecular formula C19H43N9 B14312787 N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine CAS No. 114174-40-2](/img/structure/B14312787.png)
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine typically involves the reaction of hydrazine derivatives with guanidine precursors. One common method is the sequential one-pot approach, which provides efficient access to diverse guanidines through the use of N-chlorophthalimide, isocyanides, and amines . This method offers mild reaction conditions and a broad substrate scope, making it suitable for the synthesis of complex guanidines.
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can produce high yields of the desired guanidine compounds. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, also provides a convenient route for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with various biological molecules, influencing their function and activity . This compound may also act as a catalyst in chemical reactions, facilitating the formation of desired products through its unique structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share a similar guanidine core but differ in their substituents, affecting their reactivity and applications.
Thiourea Derivatives: These compounds are structurally similar but contain sulfur, which imparts different chemical properties and reactivity.
Uniqueness
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine stands out due to its specific hydrazinylmethylidene and octyl substituents, which enhance its ability to interact with biological molecules and serve as a versatile scaffold in chemical synthesis . Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
114174-40-2 |
|---|---|
Molekularformel |
C19H43N9 |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
N-amino-N'-[8-[carbamimidoyl-[8-(hydrazinylmethylideneamino)octyl]amino]octyl]methanimidamide |
InChI |
InChI=1S/C19H43N9/c20-19(21)28(15-11-7-3-1-5-9-13-24-17-26-22)16-12-8-4-2-6-10-14-25-18-27-23/h17-18H,1-16,22-23H2,(H3,20,21)(H,24,26)(H,25,27) |
InChI-Schlüssel |
FGBIFCVMTVUSDH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCN(CCCCCCCCN=CNN)C(=N)N)CCCN=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



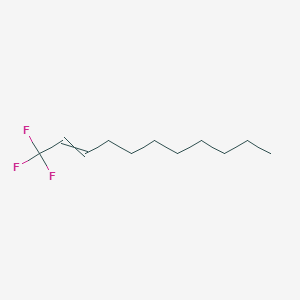
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
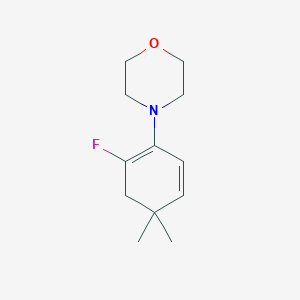
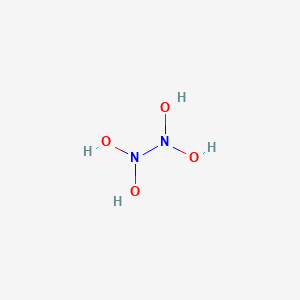
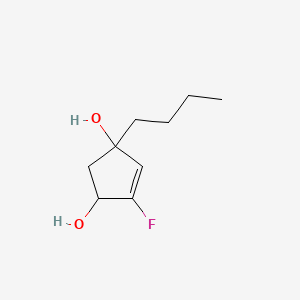
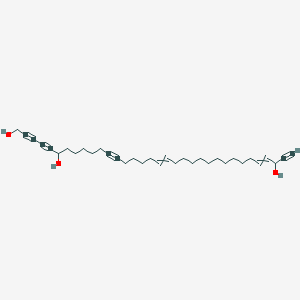

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
